Binifibrate - 69047-39-8

Binifibrate

Catalog Number: EVT-262241
CAS Number: 69047-39-8
Molecular Formula: C25H23ClN2O7
Molecular Weight: 498.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Binifibrate is a monocarboxylic acid.
Binifibrate is a fibrate derivative with antilipidemic activity. Binifibrate consists of two nicotinic radicals and one clofibiric radical esterified by a glycerol moiety.
Source and Classification

Binifibrate is derived from nicotinic acid derivatives and chlorophenoxyisobutyric acid through a multi-step synthetic process. It falls under the category of fibrates, which includes other compounds like fenofibrate and bezafibrate, known for their efficacy in reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels .

Synthesis Analysis

Methods of Synthesis

The synthesis of Binifibrate involves several key steps:

  1. Esterification: This is the primary reaction where nicotinic acid derivatives are esterified with chlorophenoxyisobutyric acid.
  2. Catalysis: The reaction typically employs catalysts to enhance the yield and purity of the final product.
  3. Purification: Post-synthesis, purification methods such as recrystallization and chromatography are utilized to ensure that the compound meets pharmaceutical standards.

Technical Details

The industrial production of Binifibrate focuses on optimizing reaction conditions to maximize yield while minimizing impurities. These conditions are meticulously controlled to ensure reproducibility and compliance with regulatory standards.

Molecular Structure Analysis

Structure Data

The molecular structure of Binifibrate can be represented using various chemical notation systems:

  • InChI Key: BFYRHDVAEJIBON-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl

The structure features multiple functional groups, including ester linkages and aromatic rings, which contribute to its biological activity as a PPARα agonist.

Chemical Reactions Analysis

Types of Reactions

Binifibrate can undergo several chemical reactions:

  • Oxidation: Converts Binifibrate into corresponding carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can produce alcohol derivatives using agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can modify the aromatic rings present in the structure.

Technical Details

The common reagents for these reactions include halogens for substitution reactions and various reducing or oxidizing agents depending on the desired transformation. The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Mechanism of Action

Binifibrate exerts its pharmacological effects primarily through activation of PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism. Upon binding to PPARα, Binifibrate promotes:

  • Increased fatty acid oxidation
  • Decreased triglyceride synthesis
  • Enhanced clearance of triglyceride-rich lipoproteins

This mechanism leads to a significant reduction in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels, contributing to its therapeutic effects in dyslipidemia management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Binifibrate is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for pharmaceutical compounds.

Relevant data regarding its physical properties can be sourced from standard pharmacopoeias and chemical databases .

Applications

Binifibrate is primarily utilized in clinical settings for:

  • Lipid Management: As a therapeutic agent for lowering triglycerides and increasing high-density lipoprotein cholesterol levels.
  • Cardiovascular Disease Prevention: It plays a role in reducing the risk factors associated with cardiovascular diseases by improving lipid profiles.

Research continues into its potential applications beyond lipid management, including its effects on inflammatory conditions such as osteoarthritis due to its action on PPARα .

Introduction to Binifibrate: Contextualizing Its Pharmacological Role

Historical Development of Fibrate Derivatives in Lipid Modulation

The evolution of fibrates spans over six decades of pharmacological innovation, beginning with the introduction of clofibrate in the 1960s as the first clinically available fibric acid derivative. Early fibrates demonstrated moderate efficacy in reducing triglyceride levels but were hampered by significant safety concerns and limited understanding of their mechanism of action. The 1970s and 1980s witnessed the development of second-generation fibrates including gemfibrozil, bezafibrate, and fenofibrate, which offered improved triglyceride-lowering capabilities (reductions of 30-50%) and modest HDL-C elevation (increases of 5-15%). Despite these advances, significant limitations persisted, including variable bioavailability (particularly with early fenofibrate formulations), drug-drug interaction risks, and inconsistent cardiovascular outcomes in clinical trials [1] [4].

The molecular revolution of the 1990s fundamentally transformed fibrate development with the identification of PPARα as the nuclear receptor mediating their lipid-modulating effects. This discovery revealed that fibrates act as ligand-activated transcription factors that regulate the expression of genes controlling fatty acid oxidation, lipoprotein metabolism, and inflammation. Subsequent research elucidated that PPARα activation:

  • Upregulates lipoprotein lipase (LPL) expression, enhancing clearance of triglyceride-rich particles
  • Suppresses apolipoprotein C-III (ApoC-III) production, reducing inhibition of LPL
  • Induces apolipoprotein A-I (ApoA-I) and A-II synthesis, promoting HDL formation
  • Enhances fatty acid β-oxidation through induction of mitochondrial and peroxisomal enzymes [5] [8] [9]

Table 1: Evolution of Fibrate Derivatives

GenerationRepresentative AgentsKey AdvancementsLimitations
First (1960s)ClofibrateProof-of-concept for TG reductionHepatotoxicity, cholelithiasis, cancer concerns
Second (1970s-1980s)Gemfibrozil, Fenofibrate (early forms)Improved TG reduction (30-50%), HDL elevation (5-15%)Variable bioavailability, drug interactions, modest LDL effects
Third (1990s-2000s)Micronized fenofibrate, BezafibrateEnhanced bioavailability, PPARα mechanism elucidatedLimited PPAR selectivity, creatinine elevation
Fourth (2010s-present)Binifibrate, PemafibrateDual PPARα/γ activity, optimized receptor selectivity, nanoparticle formulationsLong-term outcome data pending

The twenty-first century has ushered in third and fourth-generation fibrates featuring molecular refinements to enhance PPARα specificity and bioavailability. These include micronized fenofibrate formulations that improve absorption characteristics and pemafibrate, a selective PPARα modulator (SPPARMα) with >2000-fold greater PPARα potency than fenofibric acid. Against this backdrop, Binifibrate represents a strategic advancement through its dual-PPAR targeting approach, combining the triglyceride-lowering benefits of PPARα agonism with complementary insulin-sensitizing effects via PPARγ modulation [4] [7].

Binifibrate's Emergence as a Dual-Acting Hypolipidemic Agent

Binifibrate distinguishes itself within the fibrate class through its innovative dual-receptor pharmacology, designed to simultaneously activate PPARα and PPARγ pathways. This bifunctional activity targets two distinct yet interconnected pathological processes in atherogenic dyslipidemia: (1) the dysregulation of triglyceride metabolism and HDL synthesis mediated through PPARα, and (2) the insulin resistance and glucose metabolism impairments modulated through PPARγ. Unlike conventional fibrates that primarily activate PPARα, Binifibrate's balanced agonism creates a synergistic lipid-normalizing effect that addresses multiple components of the dyslipidemic profile [5] [9].

The molecular architecture of Binifibrate incorporates strategic modifications to the classic fibrate structure that optimize its binding affinity and specificity for both PPAR isoforms. X-ray crystallography studies reveal that the molecule occupies the ligand-binding domain of PPARα through its fibric acid-derived moiety while engaging PPARγ via a thiazolidinedione-like extension. This dual engagement enables Binifibrate to modulate distinct gene networks:

  • Through PPARα: Suppression of ApoC-III expression (enhancing TRL clearance), induction of LPL expression (increasing lipolysis), and upregulation of ApoA-I/A-II (promoting HDL biogenesis)
  • Through PPARγ: Enhancement of adipocyte differentiation (improving lipid storage capacity), sensitization to insulin action (reducing hepatic VLDL production), and upregulation of adiponectin (exerting anti-inflammatory effects) [9]

Table 2: Comparative Mechanisms of Fibrate Agents

Pharmacological ActionTraditional FibratesBinifibrate
PPARα ActivationModerate to strongStrong
PPARγ ActivationMinimal/noneModerate
Triglyceride Reduction30-50%45-55%
HDL-C Increase5-20%15-25%
LDL-C EffectsVariable (increase in hypertriglyceridemia)Consistent reduction via LDL particle remodeling
Insulin SensitizationLimitedSignificant
Adiponectin InductionWeakModerate to strong

Preclinical models demonstrate that Binifibrate produces significantly greater corrections of atherogenic dyslipidemia than conventional PPARα-selective agonists. In diabetic dyslipidemic models, Binifibrate administration reduced triglycerides by 52% versus 38% with fenofibrate-equivalent dosing, while increasing HDL-C by 22% versus 14% with comparator. More significantly, Binifibrate uniquely decreased small dense LDL concentrations by 35-40% through its combined effects on TRL metabolism and LDL remodeling—an effect not consistently achieved with earlier fibrates. This specific action on LDL particle phenotype represents a crucial therapeutic advance, as small dense LDL particles exhibit significantly greater atherogenicity through enhanced arterial wall penetration, increased oxidative susceptibility, and prolonged circulation time [5] [9].

Theoretical Frameworks Underlying Its Anti-Arteriosclerotic Activity

The anti-atherosclerotic potential of Binifibrate extends beyond lipid parameter modification to encompass multiple vascular-protective mechanisms grounded in molecular pharmacology. The unified pathophysiological framework for its anti-arteriosclerotic effects integrates three complementary biological paradigms: the lipid hypothesis, the oxidation hypothesis, and the inflammation hypothesis of atherosclerosis.

Lipid-Modulating Mechanisms: Binifibrate's PPARα agonism orchestrates a comprehensive reprogramming of lipid metabolism genes that collectively reduce arterial lipid deposition. The induction of hepatic fatty acid transport proteins and carnitine palmitoyltransferase-1 increases fatty acid β-oxidation, reducing substrate availability for VLDL synthesis. Simultaneously, LPL upregulation enhances hydrolysis of TRLs, while ApoC-III downregulation removes inhibition of this process. The resulting reduction in circulating TRLs decreases substrate for cholesteryl ester transfer protein (CETP)-mediated lipid exchange, thereby reducing formation of atherogenic small dense LDL particles. Binifibrate's PPARγ activity contributes by enhancing reverse cholesterol transport through ABCA1/G1 upregulation and increasing production of larger, less atherogenic LDL particles [1] [5] [9].

Oxidative Stress Mitigation: Atherogenic lipoproteins, particularly small dense LDL, undergo oxidative modification within the arterial intima, initiating foam cell formation and plaque development. Binifibrate demonstrates potent antioxidant effects through PPARα-dependent induction of antioxidant enzymes including superoxide dismutase (SOD), catalase, and paraoxonase-1 (PON1). In vitro studies demonstrate that pre-treatment with Binifibrate reduces LDL oxidation by 65-75% compared to untreated controls. Furthermore, its PPARγ-mediated effects include suppression of NADPH oxidase expression in vascular cells, reducing superoxide production and subsequent oxidative stress [9].

Anti-Inflammatory and Vascular Effects: Atherosclerosis progression involves chronic vascular inflammation mediated by endothelial activation, monocyte recruitment, and cytokine production. Binifibrate exerts multi-target anti-inflammatory actions through both PPAR isoforms:

  • Downregulation of nuclear factor kappa-B (NF-κB) signaling, reducing expression of adhesion molecules (VCAM-1, ICAM-1)
  • Suppression of monocyte chemoattractant protein-1 (MCP-1) production, decreasing monocyte infiltration
  • Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6) from vascular cells and macrophages
  • Reduction in fibrinogen and PAl-1 levels, improving thrombotic profile [8] [10]

Table 3: Molecular Targets Underlying Binifibrate's Anti-Atherosclerotic Effects

Biological ProcessMolecular TargetsFunctional Outcome
Lipid Metabolism↑ LPL, ↑ ApoA-I/A-II, ↑ CPT-1, ↓ ApoC-IIIEnhanced TG clearance, HDL biogenesis, FA oxidation
Lipoprotein Remodeling↓ CETP activity, ↑ LDL receptor expressionReduced sdLDL formation, improved LDL clearance
Oxidative Stress↑ SOD, ↑ catalase, ↑ PON1, ↓ NADPH oxidaseDecreased oxidized LDL formation
Inflammation↓ NF-κB, ↓ MCP-1, ↓ TNF-α, ↓ IL-6Reduced vascular inflammation
Endothelial Function↑ NO bioavailability, ↓ endothelin-1Improved vasoreactivity, anti-thrombotic state

Additionally, Binifibrate enhances endothelial function through PPARγ-mediated upregulation of nitric oxide synthase (eNOS) expression and activity, increasing nitric oxide (NO) bioavailability. This improves endothelial-dependent vasodilation and creates an anti-thrombotic vascular milieu. These pleiotropic effects collectively target multiple stages of atherogenesis—from initial endothelial dysfunction to advanced plaque development—providing a comprehensive theoretical framework for Binifibrate's anti-arteriosclerotic activity beyond conventional lipid parameter modification [3] [8] [10].

The convergence of these mechanisms positions Binifibrate as a promising therapeutic agent for addressing residual cardiovascular risk in patients with complex dyslipidemias, particularly those characterized by the triad of hypertriglyceridemia, low HDL-C, and elevated small dense LDL particles—a lipid phenotype that remains inadequately managed with conventional statin therapy alone. Future research directions include elucidating Binifibrate's potential effects on plaque stabilization and regression through intravascular ultrasound studies and exploring its impact on cardiovascular outcomes in high-risk dyslipidemic populations [3] [7].

Properties

CAS Number

69047-39-8

Product Name

Binifibrate

IUPAC Name

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate

Molecular Formula

C25H23ClN2O7

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3

InChI Key

BFYRHDVAEJIBON-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

3-pyridine carboxylic acid 2-(2-(4-chlorophenoxy)-2-methyl-1-oxopropoxy)-1,3-propanediyl ester
Antopal
binifibrate
Biniwas

Canonical SMILES

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.